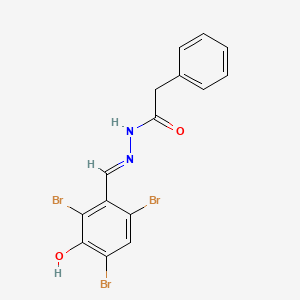![molecular formula C22H15FN2O B3841460 N'-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide](/img/structure/B3841460.png)
N'-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide
Übersicht
Beschreibung
N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an anthracene moiety linked to a fluorobenzohydrazide group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-fluorobenzohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of anthracene-9-carboxylic acid derivatives.
Reduction: Formation of anthracene-9-methylhydrazine derivatives.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The compound’s fluorescence properties allow it to be used as a probe to study these interactions. Additionally, its hydrazone group can undergo reversible binding with metal ions, making it useful in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-anthracen-9-ylmethylidene]-N4-phenylbenzene-1,4-diamine: Similar structure with a phenyl group instead of a fluorobenzene group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an isoxazole ring instead of a hydrazone group.
Uniqueness: N’-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and physical properties. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-18-9-5-8-17(13-18)22(26)25-24-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,25,26)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYMPKZXNFULK-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B3841378.png)

![N-[(E)-[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]-2-phenylacetamide](/img/structure/B3841399.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3841410.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3841421.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3841429.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3841431.png)
![3-fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3841441.png)

![3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3841449.png)
![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE](/img/structure/B3841456.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B3841458.png)
![3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B3841466.png)
![3-(2-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3841474.png)
